Cas no 102367-04-4 (1H-Pyrrole-2-ethanol,1,5-dimethyl-a,a-bis(trifluoromethyl)-)

102367-04-4 structure
Product name:1H-Pyrrole-2-ethanol,1,5-dimethyl-a,a-bis(trifluoromethyl)-
1H-Pyrrole-2-ethanol,1,5-dimethyl-a,a-bis(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-2-ethanol,1,5-dimethyl-a,a-bis(trifluoromethyl)-
- 2-[(1,5-dimethylpyrrol-2-yl)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol
- 2-Pyrroleethanol, alpha,alpha-bis(trifluoromethyl)-1,5-dimethyl-
- 1,1,1-Trifluoro-2-trifluoromethyl-3-(1,5-dimethyl-2-pyrryl)-2-propanol
- 102367-04-4
- DTXSID40144952
- 1H-Pyrrole-2-ethanol, 1,5-dimethyl-.alpha.,.alpha.-bis(trifluoromethyl)-
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- Inchi: InChI=1S/C10H11F6NO/c1-6-3-4-7(17(6)2)5-8(18,9(11,12)13)10(14,15)16/h3-4,18H,5H2,1-2H3
- InChI Key: MZZRFVAXFPFQTE-UHFFFAOYSA-N
- SMILES: CC1=CC=C(CC(C(F)(F)F)(O)C(F)(F)F)N1C
Computed Properties
- Exact Mass: 275.07448295g/mol
- Monoisotopic Mass: 275.07448295g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 25.2Ų
Experimental Properties
- PSA: 25.16000
- LogP: 2.73170
1H-Pyrrole-2-ethanol,1,5-dimethyl-a,a-bis(trifluoromethyl)- Related Literature
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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2. Back matter
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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